2'-Methyl-[1,1'-biphenyl]-2-thiolE
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Overview
Description
2’-Methyl[1,1’-biphenyl]-2-thiol is an organic compound with the molecular formula C13H12S It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a thiol group (-SH) is attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl[1,1’-biphenyl]-2-thiol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-1-methylbenzene and thiophenol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. A palladium catalyst, such as Pd(PPh3)4, is used to facilitate the coupling reaction.
Procedure: The 2-bromo-1-methylbenzene is reacted with thiophenol in the presence of the palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux for several hours.
Purification: After the reaction is complete, the product is purified by column chromatography to obtain pure 2’-Methyl[1,1’-biphenyl]-2-thiol.
Industrial Production Methods
Industrial production methods for 2’-Methyl[1,1’-biphenyl]-2-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl[1,1’-biphenyl]-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2’-Methyl[1,1’-biphenyl]-2-disulfide.
Reduction: Formation of 2’-Methyl[1,1’-biphenyl].
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2’-Methyl[1,1’-biphenyl]-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Methyl[1,1’-biphenyl]-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl[1,1’-biphenyl]: Lacks the thiol group, making it less reactive in certain chemical reactions.
2’-Methyl[1,1’-biphenyl]-4-thiol: Similar structure but with the thiol group at a different position, leading to different reactivity and properties.
2-Phenylthiophenol: Contains a thiol group but lacks the biphenyl structure, resulting in different chemical behavior.
Uniqueness
2’-Methyl[1,1’-biphenyl]-2-thiol is unique due to the presence of both a methyl group and a thiol group on the biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
87221-17-8 |
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Molecular Formula |
C13H12S |
Molecular Weight |
200.30 g/mol |
IUPAC Name |
2-(2-methylphenyl)benzenethiol |
InChI |
InChI=1S/C13H12S/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9,14H,1H3 |
InChI Key |
KOQGXYGQUONZGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2S |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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